5-Cyanonicotinamide
Description
5-Cyanonicotinamide is a nicotinamide derivative characterized by a cyano (-CN) substitution at the 5-position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and cellular metabolism . The introduction of the cyano group in this compound likely alters its electronic properties, solubility, and biological activity compared to unmodified nicotinamide.
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-cyanopyridine-3-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,(H2,9,11) |
InChI Key |
XYXYWYBIPHEICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Nicotinamide (Vitamin B3)
Structural Differences :
- Nicotinamide : Contains an amide group (-CONH₂) at the 3-position of the pyridine ring.
- 5-Cyanonicotinamide: Replaces the 5-hydrogen of nicotinamide with a cyano group.
3-Cyanopyridine
Structural Differences :
- 3-Cyanopyridine: Cyano group at the 3-position of the pyridine ring.
- This compound: Cyano group at the 5-position, with an additional amide group at the 3-position.
Functional Implications :
- Reactivity: The amide group in this compound introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to 3-cyanopyridine.
- Toxicity: Both compounds contain a cyano group, but 3-cyanopyridine’s toxicity (LD₅₀: ~300 mg/kg in rats) is lower than cyanide salts due to slower cyanide release .
Comparison with Functionally Similar Compounds
Ranitidine-Related Compounds ()
While structurally distinct (e.g., Ranitidine’s furan and nitroacetamide groups), these compounds share functional similarities as enzyme inhibitors:
- Electron-Withdrawing Groups: The cyano group in this compound and nitro groups in Ranitidine derivatives (e.g., nitroacetamide) both modulate electron density, affecting binding to biological targets.
Data Tables
Table 1: Structural and Functional Comparison
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